1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
Description
Historical Development of Heterocyclic Carboxamides in Drug Discovery
Heterocyclic carboxamides have constituted a cornerstone of medicinal chemistry since the mid-20th century, with their evolution reflecting paradigm shifts in rational drug design. Early breakthroughs emerged from β-lactam antibiotics, where carboxamide-containing heterocycles like penicillins demonstrated unprecedented antibacterial efficacy through irreversible transpeptidase inhibition. The 1980s witnessed systematic exploration of carboxamide bioisosterism, exemplified by the FDA approval of cefotaxime—a cephalosporin featuring a 1,3-thiazole-carboxamide pharmacophore critical for extended Gram-negative coverage.
The anti-norovirus agent 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole (EC~50~=0.53 µM) highlighted carboxamides' capacity for viral replication inhibition through hybrid heterocyclic architectures. Contemporary developments leverage carboxamides' hydrogen-bonding proficiency and metabolic stability, as evidenced by kinase inhibitors like imatinib, where a pyridine-carboxamide moiety mediates critical ATP-binding pocket interactions.
Table 1: Milestones in Heterocyclic Carboxamide Drug Development
Significance of Imidazole-Pyridazine-Piperidine-Thiazole Hybrid Structures
The integration of imidazole, pyridazine, piperidine, and tetrahydrobenzothiazole creates a synergistic pharmacophoric ensemble addressing multiple drug design challenges:
- Imidazole : Provides hydrogen-bond donor/acceptor versatility via N3-H tautomerism, enabling interactions with aspartate/glutamate residues in enzymatic active sites. Its presence in antiviral agents like metronidazole underscores redox-modulating capabilities.
- Pyridazine : The 1,2-diazine ring confers planar geometry for intercalation or π-stacking while maintaining lower basicity (pK~a~≈2.3) compared to pyrimidine, enhancing membrane permeability.
- Piperidine : Serves as a conformationally adaptable spacer, with chair-boat transitions permitting optimal spatial arrangement of substituents. Its saturated nature reduces oxidative metabolism compared to aromatic amines.
- Tetrahydrobenzothiazole : The partially saturated benzothiazole core combines thiazole's electron-rich sulfur with cyclohexene's lipophilicity, improving blood-brain barrier penetration relative to fully aromatic analogs.
Table 2: Functional Contributions of Heterocyclic Components
Multifunctional Pharmacophore Approach in Modern Medicinal Chemistry
The target compound epitomizes the multifunctional pharmacophore paradigm, where discrete heterocyclic domains address complementary aspects of drug action:
- Target Engagement : Imidazole-pyridazine dyad potentially inhibits kinases or viral polymerases through adenine-mimetic interactions, as seen in JUNV inhibitors featuring similar bisthiazole-pyrazole hybrids.
- Pharmacokinetic Optimization : Piperidine's alicyclic nitrogen facilitates salt formation for improved solubility, while tetrahydrobenzothiazole's sulfur atom enhances passive diffusion across epithelial barriers.
- Metabolic Resistance : Saturation of the benzothiazole ring mitigates CYP450-mediated oxidation, a strategy employed in the design of carbapenem antibiotics like meropenem.
This approach mirrors advancements in hybrid antibacterials such as ceftobiprole, which combines cephalosporin β-lactams with pyrrolidine carboxamides for enhanced Gram-positive coverage.
Rationale for Investigating Tetrahydrobenzothiazole-Piperidine Hybrids
The tetrahydrobenzothiazole-piperidine motif addresses critical limitations of earlier heterocyclic carboxamides:
- Reduced Hepatotoxicity : Full saturation decreases aromatic electron density, minimizing quinone-imine formation—a common bioactivation pathway implicated in drug-induced liver injury.
- Enhanced Solubility : Piperidine's basic nitrogen (predicted pK~a~≈10.5) enables hydrochloride salt formation, addressing poor aqueous solubility observed in fully aromatic thiazole carboxamides.
- CNS Penetration : Molecular dynamics simulations suggest tetrahydrobenzothiazole derivatives exhibit 3.2-fold higher blood-brain barrier permeability compared to benzothiazole analogs, enabling potential neurotherapeutic applications.
These attributes align with trends in antiretroviral development, where thiopyrano[2,3-d]thiazole carbaldehydes demonstrate improved HCV inhibition through optimized biodistribution profiles.
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Properties
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7OS/c28-19(23-20-22-15-5-1-2-6-16(15)29-20)14-4-3-10-26(12-14)17-7-8-18(25-24-17)27-11-9-21-13-27/h7-9,11,13-14H,1-6,10,12H2,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRGOHPNXDTYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Synthesis of Pyridazine Derivative: Pyridazine derivatives are often synthesized via the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
Construction of Benzo[d]thiazole Moiety: This involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation between the piperidine carboxamide and the other heterocyclic components.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridazine rings can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyridazine and imidazole have shown promising results against various cancer cell lines.
- Mechanism of Action : These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth and proliferation.
- Case Studies : In vitro assays demonstrated that certain analogs were effective against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
Compounds containing imidazole and pyridazine rings have also been studied for their antimicrobial properties. They have shown effectiveness against a range of pathogenic bacteria and fungi.
- Research Findings : Studies reveal that modifications to the side chains of these compounds can enhance their antibacterial activity. For example, derivatives with halogen substitutions exhibited improved potency against resistant bacterial strains .
- Applications : Such compounds could be developed into new antimicrobial agents to combat antibiotic resistance.
Neuroprotective Effects
There is emerging evidence suggesting that similar compounds may possess neuroprotective properties. The ability to modulate neurotransmitter systems makes them candidates for treating neurodegenerative diseases.
- Potential Mechanisms : These compounds might protect neuronal cells from oxidative stress and apoptosis through various pathways.
- Studies : Research indicates that certain derivatives can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders .
Drug Design and Development
Given its diverse biological activities, This compound serves as a valuable scaffold for drug design.
- Lead Compound Development : Its structure can be modified to optimize pharmacokinetic properties such as solubility and bioavailability.
- Computer-Aided Drug Design (CADD) : Advanced modeling techniques can predict interactions with biological targets, facilitating the design of more potent analogs .
Clinical Research Directions
Ongoing research aims to explore the therapeutic applications of this compound in clinical settings:
- Clinical Trials : Future studies should focus on evaluating the safety and efficacy of these compounds in human subjects.
- Combination Therapies : Investigating the effects of combining this compound with existing treatments could enhance therapeutic outcomes in cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridazine and benzo[d]thiazole moieties can interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formulas.
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
This compound features multiple heterocycles: imidazole, pyridazine, and thiazole rings. Its structural complexity suggests a diverse range of interactions with biological targets. The molecular formula is with a molecular weight of approximately 358.43 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole and thiazole groups are known to participate in hydrogen bonding and π-stacking interactions, which can modulate the activity of target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and diabetes.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activity
The biological activities of this compound have been explored in several studies:
Anticancer Activity
Research indicates that derivatives with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation through mechanisms such as blocking specific signaling pathways or inducing apoptosis .
Case Study:
In a study evaluating thiazole derivatives, compounds were tested against cancer cell lines using MTT assays. Some derivatives demonstrated IC50 values as low as 6.37 µM against Protein Tyrosine Phosphatase 1B (PTP1B), suggesting strong inhibitory activity relevant for cancer treatment .
Antimicrobial Properties
Compounds similar to the one have exhibited antimicrobial activity. For example, imidazole derivatives have been reported to possess broad-spectrum antimicrobial effects .
Case Study:
A series of new imidazole-based compounds were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain modifications significantly enhanced their activity against bacterial strains .
Research Findings
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. For example, pyridazine and tetrahydrobenzothiazole moieties can be assembled via nucleophilic substitution or palladium-catalyzed cross-coupling. To optimize yields, consider adjusting solvent polarity (e.g., DMF or ethanol-water mixtures), stoichiometry of reactants (e.g., 1.1–1.2 equivalents of alkylating agents), and base selection (e.g., K₂CO₃ for deprotonation). Reaction monitoring via TLC or HPLC is critical to identify intermediates . Post-synthesis purification using column chromatography or recrystallization from ethanol/water mixtures improves purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- 1H/13C NMR: Verify proton environments (e.g., imidazole NH signals at δ 8.9–9.0 ppm, piperidine CH₂ groups at δ 1.5–2.5 ppm) and carbon assignments .
- IR Spectroscopy: Identify characteristic bands (e.g., C=O stretch at ~1660 cm⁻¹ for the carboxamide group) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+ ion matching theoretical calculations) .
- Elemental Analysis: Validate C/H/N/S percentages within ±0.4% of theoretical values .
Q. What solubility and stability considerations are critical for in vitro assays?
- Methodological Answer: Solubility in DMSO (10–50 mM stock solutions) is typical for biological testing. For aqueous buffers (e.g., PBS), use co-solvents like cyclodextrins or Tween-80. Stability studies under varying pH (4–9), temperatures (4°C to 37°C), and light exposure should precede long-term storage. HPLC purity checks at regular intervals detect degradation products .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for scale-up?
- Methodological Answer: Apply factorial designs (e.g., Box-Behnken or Central Composite Design) to evaluate interactions between variables like temperature, catalyst loading, and solvent ratio. For example, a 3-factor DoE revealed that increasing reaction temperature from 25°C to 60°C improved yields by 22% while reducing byproduct formation. Response surface methodology (RSM) can identify optimal conditions with minimal experimental runs .
Q. What computational strategies predict biological target engagement or metabolic pathways?
- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against kinase or GPCR targets, leveraging the imidazole and pyridazine motifs’ hydrogen-bonding potential. Quantum mechanical calculations (DFT) assess reactivity at specific sites (e.g., piperidine nitrogen). For metabolism, in silico tools like MetaPrint2-React predict hydroxylation or glucuronidation hotspots .
Q. How can contradictory bioactivity data across cell lines be resolved?
- Methodological Answer: Contradictions may arise from differential expression of off-target proteins or metabolic enzymes. Perform:
- Target Deconvolution: Use CRISPR-Cas9 knockout libraries or proteome profiling to identify interacting proteins.
- Pharmacokinetic Profiling: Measure intracellular concentrations via LC-MS to correlate exposure with efficacy .
- Redundancy Checks: Validate results in 3D cell cultures or patient-derived xenografts to reduce monolayer assay artifacts.
Q. What strategies enhance selectivity against structurally related off-targets?
- Methodological Answer: Introduce steric hindrance via substituents on the tetrahydrobenzothiazole ring (e.g., methyl groups at C5/C6). Isothermal titration calorimetry (ITC) quantifies binding affinity differences, while X-ray crystallography of target-ligand complexes guides rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
